![molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5](/img/no-structure.png)

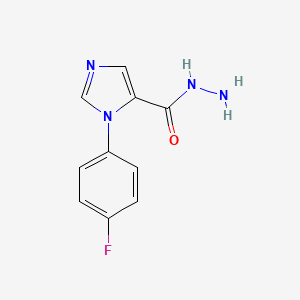

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

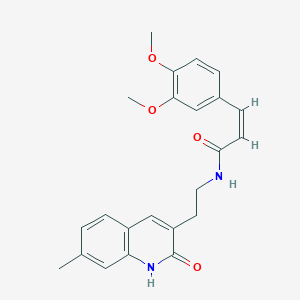

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate has a molecular weight of 230.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . Another similar compound, tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate , has a molecular weight of 202.25 and is a solid substance .

Molecular Structure Analysis

The InChI code for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 . For tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate, the InChI code is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 .Physical And Chemical Properties Analysis

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate should be stored in a refrigerator . The compound tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate also should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create natural products like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Organic Synthesis Methodology

In organic chemistry, this compound is utilized for its unique reactivity pattern due to the tert-butyl group. It’s involved in various chemical transformations and can be a key intermediate in the development of new synthetic methodologies .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be explored for the development of new drugs, especially considering its potential role in synthesizing compounds with a wide range of biological activities .

Material Science

The tert-butyl group’s steric effects are significant in material science, where it can influence the physical properties of polymers and other materials, potentially leading to the development of new materials with unique characteristics .

Biochemistry and Metabolism

The tert-butyl group is also relevant in biochemistry, particularly in the study of metabolism and biodegradation pathways of various substances within living organisms .

Catalysis

This compound could be used in catalytic processes, where the tert-butyl group might impart specific reactivity patterns that are beneficial for certain types of catalytic reactions .

Environmental Chemistry

In environmental chemistry, the study of this compound’s degradation could provide insights into the environmental fate of tert-butyl-containing compounds and their potential impact on ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety and Hazards

The safety information for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate includes hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The safety information for tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is the same .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate involves the protection of the amine group of 4-methylpyrrolidine, followed by the reaction of the protected amine with tert-butyl chloroformate to form the tert-butyl carbamate. The deprotection of the amine group yields the final product.", "Starting Materials": [ "4-methylpyrrolidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protect the amine group of 4-methylpyrrolidine using tert-butyloxycarbonyl (BOC) chloride and diisopropylethylamine in dichloromethane solvent.", "React the protected amine with tert-butyl chloroformate in the presence of diisopropylethylamine and dichloromethane solvent to form tert-butyl carbamate.", "Deprotect the amine group using methanol and dichloromethane solvent to yield tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate." ] } | |

Número CAS |

351369-20-5 |

Fórmula molecular |

C11H22N2O2 |

Peso molecular |

214.309 |

Nombre IUPAC |

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Clave InChI |

CEFJWUXTHLISAP-BDAKNGLRSA-N |

SMILES |

CC1CNCC1CNC(=O)OC(C)(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2740096.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)